molecular formula C23H24O7 B14703692 (5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde CAS No. 15330-63-9

(5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde

Cat. No.: B14703692
CAS No.: 15330-63-9
M. Wt: 412.4 g/mol
InChI Key: OUDLYLYPVPSTNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of xanthene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of methoxy-substituted benzaldehydes and dimethyl acetals, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol .

Scientific Research Applications

Chemistry

In chemistry, (5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an inhibitor of certain enzymes and proteins. For instance, it has been studied for its ability to inhibit Taq polymerase and telomerase, which are important in DNA replication and cancer research .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structural features make it suitable for applications in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of (5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes like Taq polymerase and telomerase by binding to their active sites. This binding can trigger a cascade of molecular events, leading to the inhibition of DNA replication and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde apart is its specific combination of methoxy and dimethyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

15330-63-9

Molecular Formula

C23H24O7

Molecular Weight

412.4 g/mol

IUPAC Name

2-(5,9,10-trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydropyrano[2,3-a]xanthen-11-yl)acetaldehyde

InChI

InChI=1S/C23H24O7/c1-23(2)8-6-12-14(26-3)10-16-19(22(12)30-23)20(25)18-13(7-9-24)21(28-5)17(27-4)11-15(18)29-16/h9-11H,6-8H2,1-5H3

InChI Key

OUDLYLYPVPSTNN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C=C3C(=C2O1)C(=O)C4=C(C(=C(C=C4O3)OC)OC)CC=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.